
6-Chloro-1,3-diazinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1,3-diazinan-4-one is a heterocyclic compound that belongs to the diazine family Diazines are characterized by a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 6-Chloro-1,3-diazinan-4-one typically involves the chlorination of 1,3-dimethylbarbituric acid. The process includes a reflux reaction with a chlorinating agent such as phosphorus oxychloride in a water-insoluble organic solvent . The reaction mixture is then quenched with water to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient chlorinating agents and optimized reaction conditions ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-1,3-diazinan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-Chloro-1,3-diazinan-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
- Pyridazine (1,2-diazine)
- Pyrimidine (1,3-diazine)
- Pyrazine (1,4-diazine)
Comparison: 6-Chloro-1,3-diazinan-4-one is unique due to the presence of the chlorine atom and the specific arrangement of nitrogen atoms in the ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to other diazines .
Eigenschaften
Molekularformel |
C4H7ClN2O |
|---|---|
Molekulargewicht |
134.56 g/mol |
IUPAC-Name |
6-chloro-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H7ClN2O/c5-3-1-4(8)7-2-6-3/h3,6H,1-2H2,(H,7,8) |
InChI-Schlüssel |
WTZMEHIBBDNVPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NCNC1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide](/img/structure/B12366677.png)

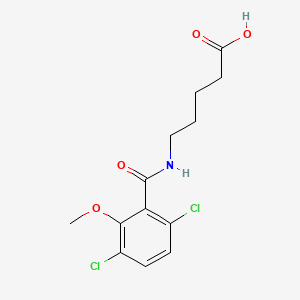


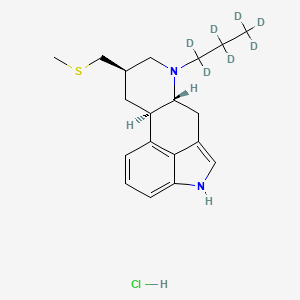

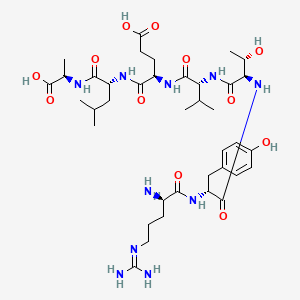

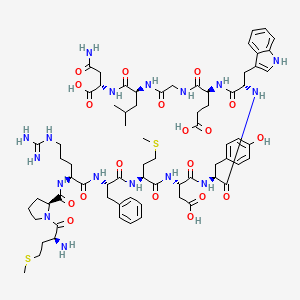
![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B12366724.png)
![4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole;hydrochloride](/img/structure/B12366729.png)
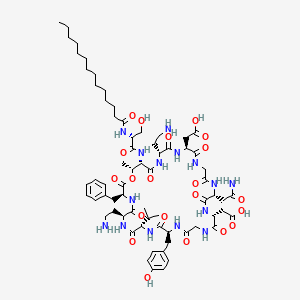
![tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate](/img/structure/B12366744.png)
